molecular formula C17H16BrN3O2S2 B2764962 5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1171447-01-0

5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2764962
CAS No.: 1171447-01-0
M. Wt: 438.36
InChI Key: CRCZNBLYTHFCRG-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: is a complex organic compound characterized by its bromine, sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene structure. One common approach is to first synthesize the thiophene-2-carboxamide moiety, followed by the introduction of the bromo and oxadiazole groups. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters would be essential to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The oxadiazole ring can be reduced to form a simpler amine derivative.

  • Substitution: : The isopropylthio group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromate salts and other oxidized derivatives.

  • Reduction: : Amine derivatives of the oxadiazole ring.

  • Substitution: : Derivatives with different functional groups replacing the isopropylthio moiety.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied to understand its effects on various cellular processes.

  • Medicine: : It may have therapeutic potential, particularly in the development of new drugs.

  • Industry: : Its unique chemical properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 5-bromo-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

  • 5-bromo-N-(5-(4-(propylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

These compounds differ primarily in the nature of the thioether group, which can influence their chemical reactivity and biological activity. The presence of the isopropyl group in the target compound may confer unique properties that distinguish it from its analogs.

Properties

IUPAC Name

5-bromo-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-10(2)24-12-5-3-11(4-6-12)9-15-20-21-17(23-15)19-16(22)13-7-8-14(18)25-13/h3-8,10H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCZNBLYTHFCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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